

Application Notes and Protocols for Derrisisoflavone I Analytical Standards

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Compound of Interest		
Compound Name:	Derrisisoflavone I	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the analytical characterization of **Derrisisoflavone I**. The data and methodologies are compiled from scientific literature to serve as a reference for quality control, research, and development purposes.

Compound Information

Derrisisoflavone I is a prenylated isoflavone that has been isolated from plants of the Derris genus. Analytical standards of **Derrisisoflavone I** are essential for the accurate identification and quantification of this compound in complex matrices such as plant extracts and pharmaceutical formulations.

Quantitative Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is a key technique for determining the molecular formula of a compound.



Parameter	Value	Reference
Molecular Formula	C22H22O6	[1]
Ionization Mode	Positive	[1]
Observed [M+Na]+ (m/z)	405.1305	[1]
Calculated [M+Na]+ (m/z)	405.1309	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the detailed chemical structure of **Derrisisoflavone I**. The following data were recorded in deuterated methanol (CD₃OD).

¹H-NMR Spectroscopic Data (400 MHz, CD₃OD)[1]

Proton	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
H-2	8.51	S	
H-2'	7.05	br. s	-
H-6'	6.87	br. d	8.0
H-1'''	7.07	S	
H-1"	3.48	d	7.3
5-OH	13.21	S	

¹³C-NMR Spectroscopic Data (100 MHz, CD₃OD)[1]



Carbon	Chemical Shift (δ) ppm	Carbon	Chemical Shift (δ) ppm
2	147.7	6'	115.7
3	123.7	1"	22.1
4	182.1	2"	25.9
5	154.6	3"	17.7
6	114.7	1'''	117.8
7	158.6	2""	148.9
8	105.2	3'''	115.1
9	152.4	4'''	145.8
10	106.1	5'''	112.5
1'	115.7	6'''	145.8
2'	115.7		
3'	145.8	_	
4'	145.8	_	
5'	112.5	_	

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for **Derrisisoflavone I** is not detailed, a method for related derrisisoflavones provides a strong starting point. The retention time for **Derrisisoflavone I** was reported as 10.12 minutes under the specified conditions.[1]



Parameter	Value
Column	Extend-C18
Mobile Phase	Gradient: 20% to 100% Methanol in Water
Gradient Time	8.0 min
Post-run	100% Methanol for 5.0 min
Flow Rate	1.0 mL/min
Temperature	25 °C
Retention Time (tR)	10.12 min

For quantitative analysis of related isoflavones, an HPLC-UV method has been developed with the following performance characteristics, which can be used as a reference for method development for **Derrisisoflavone I**.[2][3][4]

Parameter	Range
Limit of Detection (LOD)	0.01 - 0.06 μg/mL
Limit of Quantification (LOQ)	0.03 - 0.18 μg/mL
Accuracy	93.3 - 109.6%

Experimental Protocols Sample Preparation for Analysis

- Standard Solution Preparation: Accurately weigh a known amount of **Derrisisoflavone I** analytical standard. Dissolve the standard in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used for HPLC analysis or the appropriate deuterated solvent for NMR analysis.
- Plant Material Extraction (General Protocol):



- 1. Air-dry and powder the plant material.
- 2. Extract the powdered material with a suitable solvent (e.g., 95% ethanol) using methods such as maceration, soxhlet extraction, or ultrasonication.
- 3. Concentrate the crude extract under reduced pressure.
- 4. The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography to enrich the isoflavone fraction before analysis.

HPLC-UV Method Protocol

This protocol is adapted from methods used for similar isoflavones and can be optimized for **Derrisisoflavone I**.[1][2][3]

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm), a column oven, and an autosampler.
- Mobile Phase:
 - Solvent A: Water (with an optional 0.1% formic acid)
 - Solvent B: Methanol or Acetonitrile (with an optional 0.1% formic acid)
- Gradient Elution:
 - Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over a period of 20-30 minutes to ensure good separation of compounds.
 - A suggested starting gradient could be: 0 min, 20% B; 8 min, 100% B; 13 min, 100% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection Wavelength: Monitor at a wavelength where **Derrisisoflavone I** shows maximum absorbance (e.g., 268 nm as reported for a similar compound)[1]. A diode-array detector can be used to scan a range of wavelengths.



- Injection Volume: 10-20 μL.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of Derrisisoflavone I in the sample by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS) Protocol

- Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Ion Trap (IT) instrument, coupled with an electrospray ionization (ESI) source.[1][5] This can be interfaced with an HPLC system (LC-MS).
- Ionization Mode: ESI in positive ion mode is suitable for detecting the [M+H]⁺ or [M+Na]⁺ adducts of isoflavones.
- Mass Range: Scan a mass range appropriate for the molecular weight of Derrisisoflavone I
 (e.g., m/z 100-1000).
- Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the analyte.
- Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural
 confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of
 Derrisisoflavone I and fragmenting it to obtain a characteristic fragmentation pattern.

NMR Spectroscopy Protocol

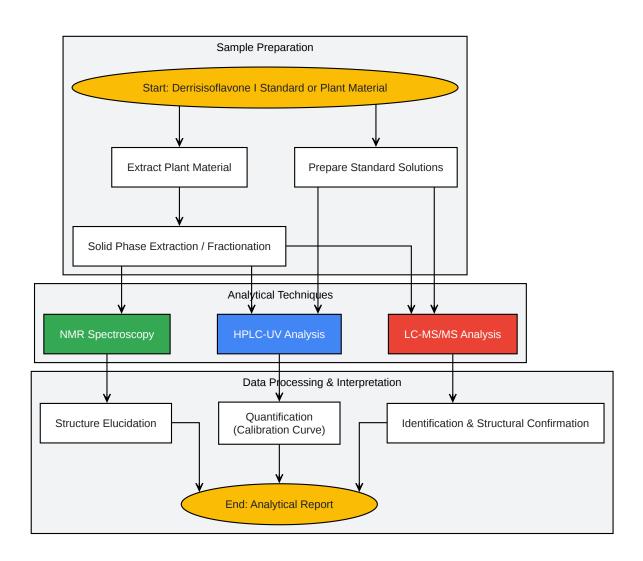
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[1]
- Sample Preparation: Dissolve 5-10 mg of the purified **Derrisisoflavone I** sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD).
- ¹H-NMR Acquisition:
 - Acquire a standard one-dimensional ¹H-NMR spectrum.



- Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C-NMR Acquisition:
 - Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.
 - Use a larger number of scans compared to ¹H-NMR due to the lower natural abundance of ¹³C.
- 2D-NMR Experiments: For complete structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

Visualizations Experimental Workflow for Derrisisoflavone I Analysis



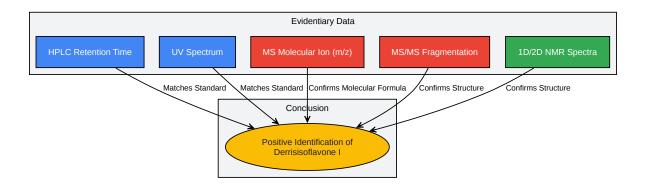


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Caption: Workflow for the analysis of **Derrisisoflavone I**.



Logical Relationship for Compound Identification



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Caption: Logic for the identification of **Derrisisoflavone I**.

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